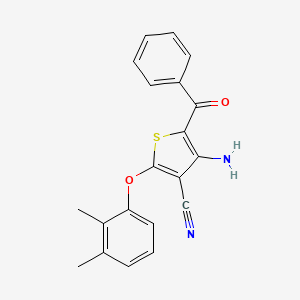

4-Amino-5-benzoyl-2-(2,3-dimethylphenoxy)thiophene-3-carbonitrile

Description

4-Amino-5-benzoyl-2-(2,3-dimethylphenoxy)thiophene-3-carbonitrile is a thiophene-3-carbonitrile derivative characterized by a benzoyl group at position 5, a 2,3-dimethylphenoxy substituent at position 2, and an amino group at position 4. This compound belongs to a class of heterocyclic molecules known for their diverse pharmacological and agrochemical applications. Its synthesis likely follows methods similar to Gewald-type reactions, which involve the condensation of ketones, cyanoacetates, and sulfur sources to form 2-aminothiophene derivatives .

Properties

IUPAC Name |

4-amino-5-benzoyl-2-(2,3-dimethylphenoxy)thiophene-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O2S/c1-12-7-6-10-16(13(12)2)24-20-15(11-21)17(22)19(25-20)18(23)14-8-4-3-5-9-14/h3-10H,22H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFYNSFFSQKYQTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OC2=C(C(=C(S2)C(=O)C3=CC=CC=C3)N)C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-benzoyl-2-(2,3-dimethylphenoxy)thiophene-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often include the use of a base such as sodium hydroxide and solvents like ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the demands of large-scale production.

Chemical Reactions Analysis

Synthetic Routes to 4-Amino-5-Benzoylthiophene-3-Carbonitrile Derivatives

The target compound belongs to a class of substituted thiophene carbonitriles synthesized via multi-step protocols. Key methods include:

KOH-Catalyzed Three-Component Reactions

A general approach involves reacting α-thiocyanatoacetophenone, aldehydes, and cyanothioacetamide under basic conditions. For example:

-

Reagents :

-

α-Thiocyanatoacetophenone (5 mmol)

-

Substituted aldehydes (e.g., 2-furaldehyde, 5 mmol)

-

Cyanothioacetamide (5 mmol)

-

10% aqueous KOH (catalytic)

-

Ethanol solvent

-

-

Procedure :

Aldehyde and cyanothioacetamide are stirred in ethanol with KOH, followed by α-thiocyanatoacetophenone addition. The mixture precipitates dihydrothiophenes after 30–60 minutes, isolated via filtration and recrystallization (EtOH–acetone) .

Michael Addition–Cyclization

Substituted α-bromochalcones react with cyanothioacetamide in a Michael-type addition, followed by intramolecular cyclization:

-

Reagents :

-

α-Bromochalcone (2.26 mmol)

-

Cyanothioacetamide (2.26 mmol)

-

Na₂CO₃ (catalytic)

-

Ethanol or methanol solvent

-

-

Procedure :

The reaction proceeds under gentle heating (40–50°C) with Na₂CO₃, yielding dihydrothiophenes after 72 hours .

Post-Synthetic Modifications

The 4-amino-5-benzoylthiophene-3-carbonitrile scaffold undergoes further functionalization:

Mannich-Type Cyclization

Dihydrothiophenes react with formaldehyde (HCHO) and primary amines to form thieno[2,3-d]pyrimidines:

-

Reagents :

-

ADHT derivative (1 mmol)

-

HCHO (2 mmol)

-

Primary amine (1 mmol)

-

-

Conditions :

No catalyst required; reflux in ethanol for 2–4 hours. -

Products :

2,3,4,4a,5,6-Hexahydrothieno[2,3-d]pyrimidine-4a-carbonitriles (11a–l ) in 60–86% yield .

Tubulin Polymerization Inhibition

Analogous compounds (e.g., 4-amino-5-benzoyl-2-(phenylamino)thiophene-3-carbonitriles) exhibit bioactivity as tubulin inhibitors. While specific data for the 2,3-dimethylphenoxy derivative are unavailable, structural similarities suggest potential microtubule-disrupting effects .

Reaction Mechanisms

Quantum chemical calculations (r²SCAN-3c level) elucidate the cyclization pathways of Michael adducts:

| Step | Mechanism Description | Activation Energy (kJ/mol) |

|---|---|---|

| 1 | Nucleophilic addition of C3 to SCN group | 27.9 (S,S-isomer) |

| 2 | Proton transfer from N13 to N7 | 63.4 (S,S-isomer) |

| 3 | HNCS elimination (rate-limiting) | 77.2 (R,S-isomer) |

| 4 | Second proton transfer to N7 | N/A |

The S,S-diastereomer pathway is energetically favored, enabling efficient cyclization .

Analytical Characterization

Representative data for 6b (a related derivative):

Scientific Research Applications

Antitumor Activity

Several studies have highlighted the antitumor potential of thiophene derivatives, including 4-amino-5-benzoyl-2-(2,3-dimethylphenoxy)thiophene-3-carbonitrile. This compound is structurally related to other thiophene derivatives known for their cytotoxic effects against various cancer cell lines.

- Mechanism of Action : The compound exhibits its antitumor activity primarily by inhibiting microtubule polymerization, which is critical for cell division. This mechanism is similar to that of established anticancer drugs like vinblastine and colchicine .

Microtubule Inhibition

Research indicates that thiophene compounds can effectively target the colchicine binding site on tubulin, leading to disruption of microtubule dynamics.

- Case Study : A derivative similar to this compound was evaluated for its ability to inhibit tubulin polymerization. The results showed significant antiproliferative activity with IC50 values ranging from 2.6 to 18 nM across various cancer cell lines .

Structure-Activity Relationship (SAR)

The structural modifications on thiophene derivatives play a crucial role in enhancing their biological activities.

- Findings : Studies have demonstrated that the position and type of substituents on the thiophene ring significantly influence the compound's potency against cancer cells. For instance, the presence of amino and methoxy groups at specific positions has been linked to increased antiproliferative activity .

Mechanism of Action

The mechanism of action of 4-Amino-5-benzoyl-2-(2,3-dimethylphenoxy)thiophene-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may interact with enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues and their differentiating features:

Notes:

- The benzoyl group at position 5 distinguishes it from 6CN (), which lacks aromatic substitution at this position, resulting in lower molecular weight and distinct bioactivity profiles.

Physicochemical Properties

- Solubility: The benzoyl and dimethylphenoxy groups likely render the target compound less water-soluble than 6CN () or ethylcarboxylate derivatives (). This parallels challenges seen with pyrimidifen (), a pesticide with similar lipophilic substituents .

- Synthetic Accessibility: The target compound’s synthesis may require multi-step functionalization, contrasting with one-step, solvent-free methods for thieno[2,3-d]pyrimidin-4(3H)-one derivatives ().

Crystallographic and Structural Validation

Crystallographic analysis using SHELX programs () would be critical for confirming the target compound’s structure, particularly hydrogen-bonding patterns influenced by the amino and nitrile groups (cf. Etter’s graph-set analysis in ).

Biological Activity

4-Amino-5-benzoyl-2-(2,3-dimethylphenoxy)thiophene-3-carbonitrile is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, which include a thiophene ring, an amino group, a benzoyl moiety, and a carbonitrile group, contribute to its biological activity. This article reviews the current understanding of its biological effects, mechanisms of action, and potential applications based on available research.

Chemical Structure and Properties

The molecular formula for this compound is C20H16N2O2S, with a molecular weight of approximately 348.4 g/mol. The compound's structure allows it to interact with various biological targets, which may lead to modulation of biological pathways.

| Property | Value |

|---|---|

| Molecular Formula | C20H16N2O2S |

| Molecular Weight | 348.4 g/mol |

| Functional Groups | Amino, Benzoyl, Carbonitrile, Thiophene |

| Structural Features | Dimethylphenoxy group |

While specific mechanisms for this compound remain under investigation, related compounds have shown potential to inhibit various enzymes or interact with cellular receptors. These interactions can modulate signaling pathways that are crucial for cell proliferation and survival. For example, similar aminobenzoylthiophenecarbonitriles have been explored for their ability to inhibit tumor growth in various cancer models.

Biological Activity

Research indicates that this compound exhibits significant biological activity that may be harnessed in drug development:

- Antitumor Activity : Preliminary studies suggest that derivatives of thiophenes can exhibit selective cytotoxicity against certain cancer cell lines. For instance, related compounds have demonstrated effectiveness against breast and ovarian cancer xenografts in vivo .

- Enzyme Inhibition : The presence of functional groups such as the amino and carbonitrile moieties suggests potential inhibitory effects on enzymes involved in metabolic pathways. This could lead to applications in treating diseases characterized by dysregulated enzyme activity.

- Cellular Interaction : The compound's structure allows it to bind to specific cellular receptors or proteins, potentially altering their activity and influencing cellular responses .

Case Studies

Several studies have explored the biological effects of thiophene derivatives:

- Study on Antitumor Properties : A study evaluated the antitumor effects of related compounds in various cancer cell lines. Results indicated that certain derivatives exhibited selective growth inhibition patterns characteristic of their class .

- Enzyme Interaction Studies : Research has focused on the interaction of similar compounds with key metabolic enzymes. These studies often employ high-performance liquid chromatography (HPLC) to track the metabolism and efficacy of the compounds in cellular environments .

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-Amino-5-benzoyl-2-(2,3-dimethylphenoxy)thiophene-3-carbonitrile, and how can reaction conditions be optimized?

The compound can be synthesized via multi-step routes involving Gewald thiophene synthesis, as demonstrated for structurally similar thiophene-3-carbonitriles. Key steps include:

- Cyclocondensation : Reacting malononitrile derivatives with elemental sulfur and substituted phenols under basic conditions (e.g., NaHCO₃ in THF/H₂O at 35°C) to form the thiophene core .

- Functionalization : Introducing the 2,3-dimethylphenoxy group via nucleophilic aromatic substitution, requiring reflux conditions due to the low electrophilicity of the phenolic oxygen .

- Purification : Recrystallization from ethanol or ethyl acetate to improve yield and purity, as highlighted in protocols for analogous thiophene derivatives .

Optimization involves adjusting reaction time, temperature, and stoichiometry (e.g., excess sulfur for cyclization efficiency) .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- FT-IR/NMR : Essential for confirming functional groups (e.g., CN stretch at ~2200 cm⁻¹) and substituent positions (e.g., aromatic protons in ¹H NMR) .

- X-ray crystallography : Resolves molecular geometry and hydrogen-bonding networks. Use SHELX programs (e.g., SHELXL for refinement) to analyze bond lengths/angles and validate against computational models .

- Mass spectrometry : Confirms molecular weight and fragmentation patterns, critical for verifying synthetic intermediates .

Advanced: How do hydrogen-bonding patterns and ring puckering influence the solid-state properties of this compound?

- Hydrogen bonding : Graph set analysis (e.g., Etter’s formalism) identifies motifs like dimers, which stabilize crystal packing and affect solubility/melting behavior .

- Ring puckering : For non-planar thiophene rings, Cremer-Pople coordinates quantify puckering amplitude () and phase angle (), correlating with steric strain from substituents like the 2,3-dimethylphenoxy group .

These factors must be modeled in structure-property studies to predict bioavailability or crystallinity .

Advanced: What computational strategies are used to predict the biological activity of this compound?

- Molecular docking : Screen against targets (e.g., STAT3 or PD-L1) using software like AutoDock Vina. Align the benzoyl and thiophene moieties with hydrophobic binding pockets, as seen in PD-L1 inhibitor design .

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to compute electrostatic potential maps, aiding in understanding nucleophilic/electrophilic sites .

- ADMET prediction : Use tools like SwissADME to assess logP, solubility, and metabolic stability, critical for prioritizing analogs .

Basic: How can researchers address contradictions in reported synthetic yields for similar thiophene derivatives?

- Reaction conditions : Compare solvent polarity (e.g., THF vs. DMF), base strength (NaHCO₃ vs. K₂CO₃), and temperature gradients. For example, reflux in THF improves cyclization but may reduce selectivity .

- Side reactions : Monitor intermediates via TLC/HPLC to detect byproducts like over-oxidized thiophenes or unreacted hydrazides .

- Reproducibility : Standardize protocols for stirring rate and reagent purity, as minor variations significantly impact yields in multi-step syntheses .

Advanced: How does substituent electronic effects (e.g., benzoyl vs. acetyl groups) modulate the compound’s reactivity?

- Electron-withdrawing groups (EWGs) : The benzoyl group enhances electrophilicity at the thiophene ring, facilitating nucleophilic attacks (e.g., SNAr reactions). This is validated via Hammett σ constants in related systems .

- Steric effects : 2,3-Dimethylphenoxy introduces torsional strain, which can be quantified using DFT-computed dihedral angles and correlated with reaction kinetics .

Basic: What purification strategies are effective for isolating this compound from reaction mixtures?

- Liquid-liquid extraction : Separate polar byproducts (e.g., unreacted phenols) using ethyl acetate/water biphasic systems .

- Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) for intermediates. For final products, recrystallization in ethanol minimizes impurities .

- Acidic/basic workup : Adjust pH to 5–6 during filtration to avoid salt formation, as demonstrated in oxadiazole-thiophene syntheses .

Advanced: How can crystallographic data resolve ambiguities in molecular conformation?

- Twinning analysis : For crystals with overlapping diffraction spots, use SHELXL’s TWIN/BASF commands to refine data and assign correct space groups .

- Hydrogen-bond validation : Compare experimental (X-ray) and computed (DFT) H-bond distances to identify disorder or dynamic effects .

Advanced: What strategies mitigate challenges in regioselective functionalization of the thiophene core?

- Directing groups : Utilize amino or carbonyl substituents to guide electrophilic substitution. For example, the 4-amino group directs benzoylation to the C5 position via resonance stabilization .

- Protecting groups : Temporarily block reactive sites (e.g., acetylation of the amino group) during phenoxy substitution to prevent side reactions .

Advanced: How can researchers validate the compound’s bioactivity through structure-activity relationship (SAR) studies?

- Analog synthesis : Prepare derivatives with modified phenoxy (e.g., chloro vs. methyl substituents) or benzoyl groups. Test in vitro against target enzymes .

- Pharmacophore mapping : Identify critical moieties (e.g., thiophene-3-carbonitrile as a hydrogen-bond acceptor) using 3D-QSAR models .

- Data normalization : Control for batch-to-batch variability in biological assays by standardizing compound purity (>95% by HPLC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.